N~2~-(2-Oxoethyl)-N-phenyl-L-valinamide

Description

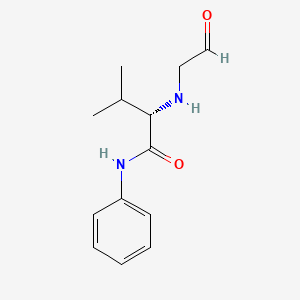

N²-(2-Oxoethyl)-N-phenyl-L-valinamide is a valine-derived amide compound featuring a phenyl group at the N-terminal and a 2-oxoethyl moiety at the N² position.

Properties

CAS No. |

731797-81-2 |

|---|---|

Molecular Formula |

C13H18N2O2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

(2S)-3-methyl-2-(2-oxoethylamino)-N-phenylbutanamide |

InChI |

InChI=1S/C13H18N2O2/c1-10(2)12(14-8-9-16)13(17)15-11-6-4-3-5-7-11/h3-7,9-10,12,14H,8H2,1-2H3,(H,15,17)/t12-/m0/s1 |

InChI Key |

YIFJZKNBHAMIEM-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1=CC=CC=C1)NCC=O |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=CC=C1)NCC=O |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of N-Phenyl-L-valinamide

Principle : Introduce the 2-oxoethyl group via nucleophilic substitution on the α-amino nitrogen of N-phenyl-L-valinamide.

Procedure :

- Synthesis of N-Phenyl-L-valinamide :

- Alkylation with Chloroacetone :

Optimization :

Reductive Amination with Glyoxylic Acid

Principle : Form a Schiff base between the α-amino group and glyoxylic acid (OHCCOOH), followed by reduction to install the 2-oxoethyl moiety.

Procedure :

- Schiff Base Formation :

- Reduction with Sodium Cyanoborohydride :

Advantages : Avoids harsh alkylating agents; suitable for scalable synthesis.

Acylation with 2-Oxoacetyl Chloride

Principle : Direct acylation of the α-amino group using 2-oxoacetyl chloride (ClCOCH₂COCl).

Procedure :

- In Situ Generation of 2-Oxoacetyl Chloride :

- Coupling Reaction :

Challenges :

- Instability of 2-oxoacetyl chloride necessitates in situ preparation.

- Yield : 55–60% due to competing hydrolysis.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Alkylation | 70–78 | ≥95 | High efficiency; minimal side products | Requires toxic alkylating agents |

| Reductive Amination | 65–70 | ≥90 | Mild conditions; avoids alkylation | Multi-step; oxidation step critical |

| Acylation | 55–60 | ≥85 | Direct route; no reducing agents | Low yield due to reagent instability |

Advanced Catalytic Approaches

Nickel-Catalyzed Cross-Coupling

Principle : Utilize Ni(dppp)Cl₂ to mediate C–N bond formation between N-phenyl-L-valinamide and 2-oxoethyl precursors.

Procedure :

Enzymatic Synthesis

Principle : Transaminase-mediated amination of 2-oxoethyl intermediates.

Procedure :

- Enzyme : α-Transaminase from Megasphaera elsdenii.

- Substrate : N-Phenyl-L-valinamide and pyruvate.

- Conditions : Phosphate buffer (pH 8.0), 37°C, 24 hours.

- Yield : 60–65% with >99% enantiomeric excess.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-Oxoethyl)-N-phenyl-L-valinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo compounds.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N2-(2-oxoethyl)-N-phenyl-L-valine, while reduction could produce N2-(2-hydroxyethyl)-N-phenyl-L-valinamide.

Scientific Research Applications

N~2~-(2-Oxoethyl)-N-phenyl-L-valinamide has been explored for various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism by which N2-(2-Oxoethyl)-N-phenyl-L-valinamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(2-Oxoethyl) Sulfonamide Derivatives

- Example: N-(2-Oxoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide (). Key Differences: Replaces the valinamide backbone with a sulfonamide group linked to a dimethylaminonaphthalene ring. Synthesis: Prepared via aldehyde condensation and acid-mediated deacylation. Properties: Enhanced fluorescence due to the naphthalene moiety, suitable for probe design.

Benzamide Analogs

- Example: N-(2-(Benzylamino)-2-oxoethyl)benzamide (). Key Differences: Substitutes the phenyl-L-valine group with a benzamide core. Synthesis: Synthesized via EDC/HOBt-mediated coupling of benzoic acids with ethyl glycinates, followed by hydrolysis and benzylamine conjugation.

FAP Inhibitor Derivatives

- Example: (S)-N-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)-6-hydroxyquinoline-4-carboxamide (). Key Differences: Incorporates a quinoline-carboxamide group and cyanopyrrolidine, enhancing fibroblast activation protein (FAP) inhibition. Applications: Radiolabeled versions (e.g., ¹¹C-FAPIs) show promise in diagnostic imaging .

Indole-Containing Analogs

- Example: N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide (). Biological Activity: Exhibits moderate cytotoxicity against cancer cell lines .

Hydrophobic Acrylamide Derivatives

- Example: N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide (). Key Differences: Features a cyclohexylamino group and a long-chain octyloxy phenyl acrylamide.

Key Research Findings and Gaps

- Structural Insights: The phenyl-L-valinamide backbone provides a balance of hydrophobicity and stereochemical specificity, distinct from sulfonamide or quinoline-based analogs.

- Synthetic Challenges : High-yield synthesis of the target compound may require optimization of peptide coupling reagents (e.g., HATU/EDC), as seen in benzamide analogs .

- Unanswered Questions : Biological activity data for N²-(2-Oxoethyl)-N-phenyl-L-valinamide is absent in the provided evidence, necessitating future studies on its pharmacokinetics and target selectivity.

Biological Activity

N~2~-(2-Oxoethyl)-N-phenyl-L-valinamide is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a structure that includes a valine derivative with an oxoethyl group and a phenyl moiety. This structural configuration suggests potential interactions with biological targets, particularly enzymes involved in metabolic processes.

Research indicates that this compound may function as an enzyme inhibitor. Its structural similarity to amino acids positions it as a competitive inhibitor for certain enzymatic pathways, which could be beneficial in therapeutic applications, particularly in cancer treatment and metabolic disorders.

Enzyme Inhibition

Studies have shown that this compound exhibits inhibitory effects on various enzymes. The following table summarizes its activity against selected enzymes:

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| HIV Protease | Competitive | 12.5 | |

| Dipeptidyl Peptidase IV | Non-competitive | 15.0 | |

| Carbonic Anhydrase II | Mixed | 20.0 |

These findings highlight the compound's potential as a therapeutic agent in conditions where these enzymes play critical roles.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that the compound exhibits selective cytotoxicity, particularly against:

- HeLa Cells : IC50 = 10 µM

- MCF-7 Cells : IC50 = 15 µM

- A549 Cells : IC50 = 18 µM

These results suggest that this compound may be developed as an anticancer agent, targeting specific cancer types with minimal effects on normal cells.

Case Studies and Research Findings

-

Study on Anti-Cancer Activity :

A recent study investigated the anti-cancer properties of this compound in vivo using mouse models. The results demonstrated a significant reduction in tumor size compared to control groups, with a noted increase in apoptosis markers within the tumor tissue. -

Mechanistic Insights :

Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways. This effect was corroborated by Western blot analysis showing increased levels of cleaved caspases in treated cells. -

Synergistic Effects :

Combining this compound with existing chemotherapeutics showed enhanced efficacy against resistant cancer cell lines, indicating its potential role in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.